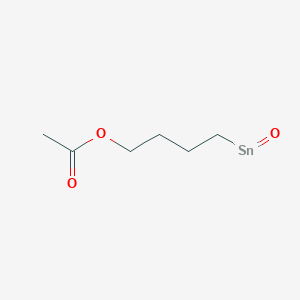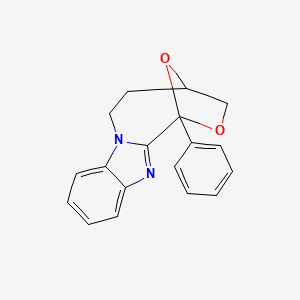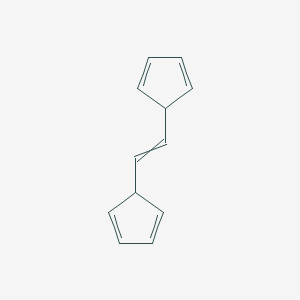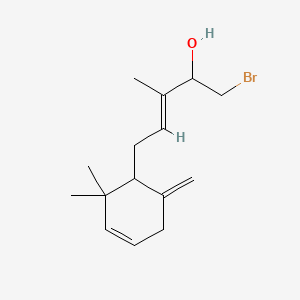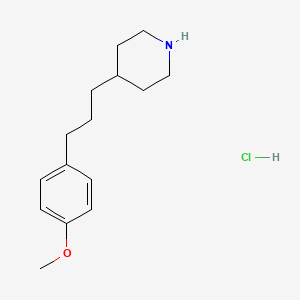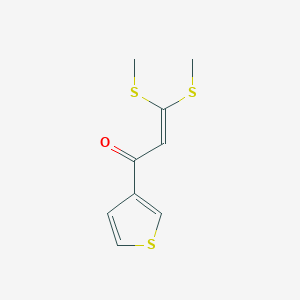![molecular formula C11H23N2O3+ B14433805 N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium CAS No. 75056-21-2](/img/structure/B14433805.png)
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium is a complex organic compound with a unique structure that includes an acetamido group, a carboxypentyl chain, and a dimethylmethanaminium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the acetamido group, the introduction of the carboxypentyl chain, and the final quaternization to form the dimethylmethanaminium moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.
科学的研究の応用
N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Some compounds similar to N-[(5S)-5-Acetamido-5-carboxypentyl]-N,N-dimethylmethanaminium include:
- N-[(5S)-5-amino-5-carboxypentanoyl]-L-cysteinyl-D-valine
- Renzapride
- N-[(5S,6S,9R)-5-methoxy-3,6,9-trimethyl-2-oxo-8-propyl-11-oxa-3,8-diazabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl]-1-methyl-4-imidazolesulfonamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various scientific fields.
特性
CAS番号 |
75056-21-2 |
|---|---|
分子式 |
C11H23N2O3+ |
分子量 |
231.31 g/mol |
IUPAC名 |
[(5S)-5-acetamido-5-carboxypentyl]-trimethylazanium |
InChI |
InChI=1S/C11H22N2O3/c1-9(14)12-10(11(15)16)7-5-6-8-13(2,3)4/h10H,5-8H2,1-4H3,(H-,12,14,15,16)/p+1/t10-/m0/s1 |
InChIキー |
UNMNZFBQVJTYMP-JTQLQIEISA-O |
異性体SMILES |
CC(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)O |
正規SMILES |
CC(=O)NC(CCCC[N+](C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


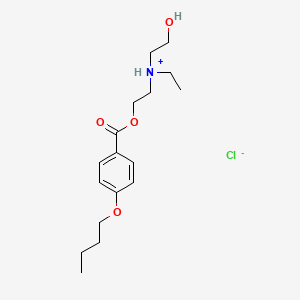
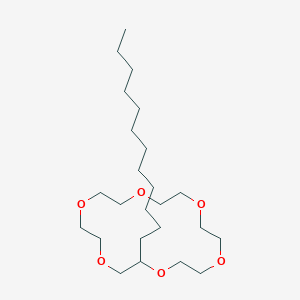
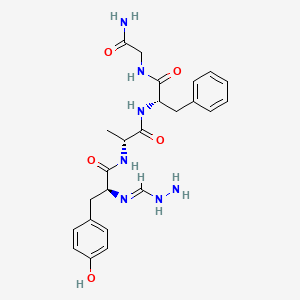

![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
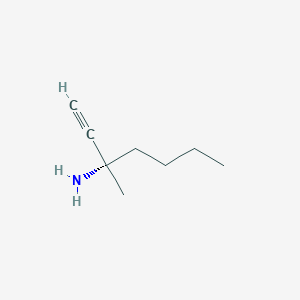
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
